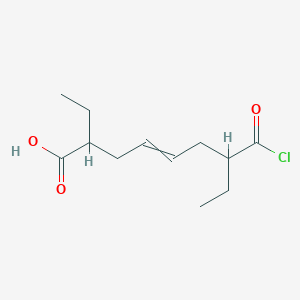
7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorocarbonyl group attached to a non-4-enoic acid backbone, making it a versatile molecule in organic synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid can be achieved through several methods. One common approach involves the chlorination of a precursor carboxylic acid using thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group . The reaction typically occurs under reflux conditions, where the carboxylic acid is treated with thionyl chloride in the presence of a catalyst such as pyridine. The resulting acid chloride is then hydrolyzed to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the chlorocarbonyl group under mild conditions to form amides or esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid involves its reactivity as a carboxylic acid derivative. The chlorocarbonyl group can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . This reactivity is crucial for its applications in organic synthesis and industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-Chlorokynurenic acid: Another chlorinated carboxylic acid with distinct biological activity.
O-Chlorocarbonyl derivatives of bile acid methyl esters: Compounds with similar chlorocarbonyl functionality used in synthetic chemistry.
Uniqueness
7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid is unique due to its specific structure, which combines a chlorocarbonyl group with a non-
Properties
CAS No. |
62456-78-4 |
|---|---|
Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
7-carbonochloridoyl-2-ethylnon-4-enoic acid |
InChI |
InChI=1S/C12H19ClO3/c1-3-9(11(13)14)7-5-6-8-10(4-2)12(15)16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
HVENXMVFJCOMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CCC(CC)C(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
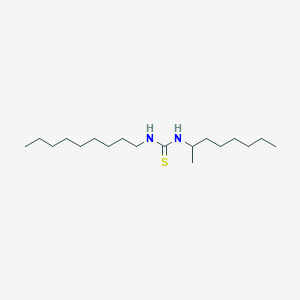
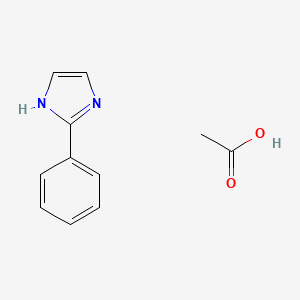
![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
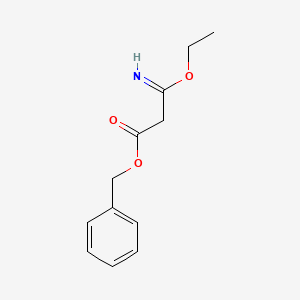


![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
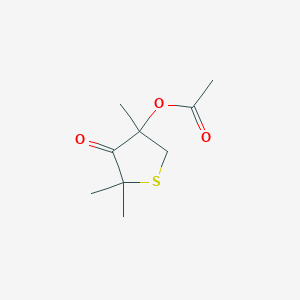
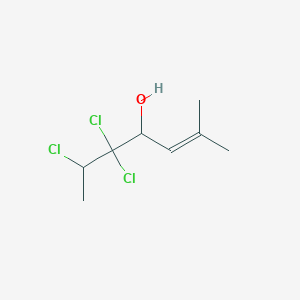
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
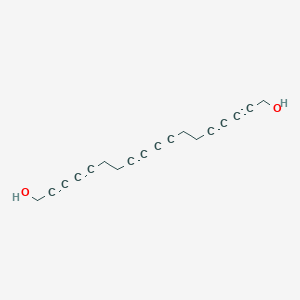
![5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine](/img/structure/B14531923.png)
